Cxa-10

Description

CXA-10 is under investigation in clinical trial NCT03422510 (FIRSTx - A Study of Oral this compound in Primary Focal Segmental Glomerulosclerosis (FSGS)).

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

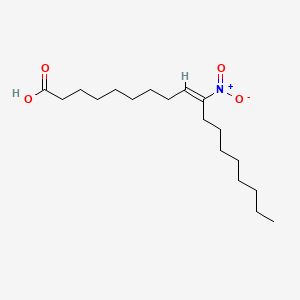

nitrated fatty acid

structure in first source

Properties

IUPAC Name |

(E)-10-nitrooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRADPCFZZWXOTI-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347887 | |

| Record name | 10-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875685-46-4 | |

| Record name | CXA-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875685464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CXA-10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CXA-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N19AGY57Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CXA-10: A Novel Modulator of Inflammatory and Fibrotic Pathways in Renal Disease

An In-depth Technical Guide on the Mechanism of Action of CXA-10 in Renal Fibrosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a novel, orally administered nitrated fatty acid (NFA), has emerged as a promising therapeutic candidate for the treatment of renal fibrosis. As a derivative of oleic acid, 10-nitro-oleic acid (10-NO2-OA), this compound leverages a multi-faceted mechanism of action that targets key pathological pathways in chronic kidney disease (CKD). Preclinical and early-phase clinical investigations have demonstrated its potential to mitigate inflammation, oxidative stress, and the progressive accumulation of extracellular matrix that are the hallmarks of renal fibrosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Dual Regulation of Nrf2 and NF-κB Signaling

This compound's primary therapeutic effects in renal fibrosis are attributed to its ability to modulate two critical and often opposing signaling pathways: the Keap1-Nrf2 antioxidant response element (ARE) pathway and the nuclear factor-kappa B (NF-κB) inflammatory pathway.[1]

Upregulation of the Nrf2 Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2]

This compound, being an electrophilic molecule, is thought to react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.

The activation of the Nrf2 pathway by this compound results in the increased expression of:

-

Antioxidant Enzymes: Such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD), which neutralize reactive oxygen species (ROS).[2]

-

Detoxifying Enzymes: Including glutathione (B108866) S-transferases (GSTs) that are involved in the detoxification of harmful metabolites.

-

Anti-inflammatory Mediators: HO-1, for instance, has potent anti-inflammatory properties.

By bolstering the endogenous antioxidant defenses, this compound helps to mitigate the oxidative stress that is a key driver of tubular cell injury, inflammation, and subsequent fibrosis in the kidney.[2]

Inhibition of the NF-κB Pathway

Concurrently with Nrf2 activation, this compound inhibits the pro-inflammatory NF-κB signaling pathway.[3] The NF-κB pathway is a central mediator of inflammation and is chronically activated in fibrotic kidney disease, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The inhibitory mechanism of this compound on NF-κB is believed to occur through direct covalent modification of key proteins in the pathway, such as the p65 subunit of NF-κB. This modification can interfere with the nuclear translocation of NF-κB and its binding to DNA, thereby preventing the transcription of its target genes.

By suppressing NF-κB signaling, this compound can reduce the production of key mediators of renal inflammation and fibrosis, including:

-

Pro-inflammatory Cytokines: Such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4]

-

Chemokines: Like monocyte chemoattractant protein-1 (MCP-1), which is responsible for recruiting inflammatory cells to the site of injury.

-

Pro-fibrotic Factors: NF-κB can directly and indirectly promote the expression of pro-fibrotic molecules.

Preclinical Evidence in a Model of Renal Fibrosis

The efficacy of this compound in a preclinical model of renal fibrosis was evaluated in the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mouse model, which mimics many features of human CKD.

Quantitative Data from the DOCA-Salt Mouse Model

| Parameter | Vehicle Control | This compound (2.5 mg/kg) | High-Dose this compound (12.5 mg/kg) | Enalapril |

| Plasma Cholesterol (mg/dL) | Increased | Significantly Attenuated | No Protective Effect | - |

| Heart Weight (mg) | Increased | Significantly Attenuated | No Protective Effect | - |

| Kidney Weight (mg) | Increased | Significantly Attenuated | No Protective Effect | - |

| Albuminuria | Increased | Reduced | No Protective Effect | - |

| Nephrinuria | Increased | Reduced | No Protective Effect | - |

| Glomerular Hypertrophy | Present | Reduced | No Protective Effect | - |

| Glomerulosclerosis | Present | Reduced | No Protective Effect | Not Observed |

| Renal MCP-1 | Increased | Significantly Reduced | No Protective Effect | Not Observed |

| Renal Collagen | Increased | Significantly Reduced | No Protective Effect | Not Observed |

| Renal Fibronectin | Increased | Significantly Reduced | No Protective Effect | Not Observed |

| Renal PAI-1 | Increased | Significantly Reduced | No Protective Effect | Not Observed |

| Renal Osteopontin | Increased | Significantly Reduced | No Protective Effect | Not Observed |

| Systemic Blood Pressure | Increased | No Impact | No Impact | - |

Note: This table summarizes the findings from the preclinical study. "Increased" and "Present" refer to the pathological changes observed in the vehicle-treated DOCA-salt model. "Significantly Attenuated" and "Reduced" indicate a statistically significant improvement with this compound treatment. A hormetic effect was observed, with the lower dose showing efficacy while the higher dose did not.

Experimental Protocol: DOCA-Salt Hypertensive Mouse Model

Animal Model:

-

Species and Strain: Male C57BL/6J mice are commonly used.

-

Age: Typically 8-10 weeks old at the start of the study.

-

Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized for at least one week before any procedures.

Surgical Procedure:

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine).

-

Uninephrectomy: A dorsal incision is made, and the left kidney is surgically removed. This is done to accelerate the development of hypertension and renal injury.

-

DOCA Pellet Implantation: A pellet of deoxycorticosterone acetate (DOCA; typically 50 mg) is implanted subcutaneously in the neck region. Sham-operated animals undergo the same surgical procedure without the removal of the kidney or implantation of the DOCA pellet.

Post-Operative Care and Treatment:

-

Diet: Following surgery, the mice are provided with drinking water containing 1% sodium chloride (NaCl) to induce salt-sensitive hypertension. Control animals receive standard drinking water.

-

This compound Administration: this compound is administered orally (e.g., by gavage) at the specified doses (e.g., 2.5 mg/kg and 12.5 mg/kg) daily for the duration of the study (typically 4 weeks). The vehicle control group receives the same volume of the vehicle used to dissolve this compound.

-

Monitoring: Body weight and fluid intake are monitored regularly. Blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry.

Endpoint Analysis:

-

Urine Collection: Urine is collected using metabolic cages to measure albuminuria and other biomarkers.

-

Blood Collection: At the end of the study, blood is collected for the analysis of plasma cholesterol, creatinine, and other relevant markers.

-

Tissue Harvesting: The heart and the remaining kidney are excised, weighed, and processed for histological analysis (e.g., PAS and Masson's trichrome staining) and molecular analysis (e.g., qPCR or Western blotting for fibrotic and inflammatory markers).

Clinical Development: The FIRSTx Trial in Focal Segmental Glomerulosclerosis (FSGS)

This compound has been evaluated in a Phase 2 clinical trial, known as the FIRSTx study, for the treatment of primary Focal Segmental Glomerulosclerosis (FSGS), a rare and severe form of kidney disease characterized by fibrosis.

FIRSTx Trial Design and Endpoints

-

Study Design: A multicenter, open-label, randomized study.

-

Patient Population: Approximately 30 subjects aged 18 years and older with primary FSGS.

-

Treatment Regimens: Two dose titration regimens of oral this compound.

-

Treatment Duration: 90-day (3-month) treatment period.

-

Primary Efficacy Endpoint: Reduction in proteinuria.

-

Secondary Endpoints: Markers of nephrotic syndrome, kidney function (estimated glomerular filtration rate - eGFR), and patient-reported outcomes.

As of the latest available information, the quantitative results of the FIRSTx trial have not been publicly released in a peer-reviewed publication.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action: Signaling Pathway

Caption: this compound's dual mechanism of action.

Experimental Workflow: DOCA-Salt Mouse Model

Caption: Workflow for the DOCA-salt mouse model of renal fibrosis.

Conclusion

This compound represents a novel therapeutic strategy for renal fibrosis, distinguished by its dual mechanism of action that simultaneously enhances the body's natural antioxidant defenses through Nrf2 activation and suppresses pro-inflammatory and pro-fibrotic signaling via NF-κB inhibition. Preclinical data strongly supports its efficacy in a relevant animal model of CKD. The ongoing clinical development will be crucial in determining its therapeutic potential in patients with fibrotic kidney diseases such as FSGS. This in-depth technical guide provides a foundational understanding of this compound's core pharmacology for researchers and drug development professionals in the field of nephrology.

References

The Genesis and Synthesis of CXA-10: A Novel Endogenous Signaling Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CXA-10, chemically known as 10-nitro-oleic acid (10-NO₂-OA), is an orally bioavailable, endogenous signaling molecule belonging to the class of nitro-fatty acids. It is currently under investigation as a therapeutic agent for a variety of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the technical details relevant to researchers and drug development professionals.

Discovery of this compound: From Endogenous Lipids to a Therapeutic Candidate

The discovery of this compound is rooted in the broader scientific investigation of endogenous nitro-fatty acids (NO₂-FAs), which are formed in the body through non-enzymatic reactions of nitric oxide-derived species with unsaturated fatty acids, particularly during inflammation and metabolic stress. These molecules were identified as potent electrophilic signaling mediators capable of modulating key cellular pathways.

Initial research highlighted the ability of a mixture of nitro-oleic acid isomers to exert significant anti-inflammatory and cytoprotective effects. This prompted further investigation to identify the most potent and pharmacologically favorable isomer. Through these efforts, 10-nitro-oleic acid (this compound) was identified as a lead candidate. The biopharmaceutical company Complexa, Inc. has since spearheaded the development of this compound, advancing it into clinical trials for conditions such as focal segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension (PAH).[1][2]

The therapeutic rationale for this compound is based on its pleiotropic mechanism of action, which involves the modulation of critical signaling pathways that are dysregulated in many inflammatory and fibrotic diseases.[3] Preclinical studies demonstrated the disease-modifying effects of this compound in various animal models, paving the way for its clinical development.[1][2]

Chemical Synthesis of this compound

The synthesis of this compound (10-nitro-oleic acid) on a laboratory and industrial scale is crucial for its development as a therapeutic agent. The most common and efficient synthetic routes are based on the Henry reaction (nitro-aldol reaction), followed by a dehydration or elimination step to introduce the nitroalkene functionality. These methods allow for the regioselective and stereoselective synthesis of the desired (E)-isomer of 10-nitro-oleic acid.

A general synthetic approach involves the coupling of an aldehyde with a nitroalkane, followed by elimination. For the synthesis of 10-nitro-oleic acid, the key starting materials are typically a C10 aldehyde and a C8 nitroalkane, or vice versa, with appropriate functional groups to form the final carboxylic acid.

Representative Synthetic Scheme

The following scheme illustrates a plausible synthetic route to this compound, based on established methods for nitro-fatty acid synthesis.

Caption: A generalized synthetic pathway for this compound.

Experimental Protocol: Synthesis of (E)-10-Nitro-oleic acid

The following is a representative, detailed protocol for the synthesis of (E)-10-nitro-oleic acid, adapted from general procedures for nitro-fatty acid synthesis.[4][5][6]

Step 1: Henry Reaction (Nitro-aldol Condensation)

-

To a solution of nonanal (1.0 eq) in an appropriate solvent (e.g., THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) at 0 °C.

-

Slowly add a solution of methyl 10-nitrodecanoate (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-nitro alcohol intermediate.

Step 2: Dehydration to form the Nitroalkene

-

Dissolve the crude β-nitro alcohol intermediate in a suitable solvent (e.g., dichloromethane).

-

Add acetic anhydride (B1165640) (1.5 eq) and a base such as triethylamine (B128534) (2.0 eq) or 4-dimethylaminopyridine (B28879) (DMAP, catalytic amount) at 0 °C.

-

Stir the reaction at room temperature for 4-12 hours, monitoring for the disappearance of the starting material.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain methyl (E)-10-nitro-9-octadecenoate.

Step 3: Hydrolysis to this compound

-

Dissolve the purified methyl (E)-10-nitro-9-octadecenoate in a mixture of THF and water.

-

Add lithium hydroxide (B78521) (LiOH, 2-3 eq) and stir the mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

-

Acidify the reaction mixture with 1N HCl to pH ~3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (E)-10-nitro-oleic acid (this compound).

Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways

This compound exerts its therapeutic effects primarily through the modulation of two key signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3]

Caption: this compound's dual mechanism of action.

Activation of the Nrf2 Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). As an electrophilic molecule, this compound can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

Experimental Protocol: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HepG2 or ARPE-19) in a 96-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Incubate for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of Nrf2 activity relative to the vehicle-treated control.

-

Inhibition of the NF-κB Pathway

NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory and pro-fibrotic genes. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of kappa B (IκB). Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription. This compound can inhibit the NF-κB pathway, potentially by targeting components of the IKK complex or other upstream signaling molecules, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

Experimental Protocol: NF-κB Inhibition Assay (NF-κB Reporter Assay)

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HEK293 or RAW 264.7) in a 96-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. Co-transfect with a control plasmid for normalization.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include an unstimulated control and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

-

-

Luciferase Assay:

-

Perform the luciferase assay as described for the Nrf2 activation assay.

-

-

Data Analysis:

-

Normalize the luciferase activity and calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Oral this compound in Humans (Phase I Study) [7]

| Parameter | Value (at 150 mg dose) |

| Tₘₐₓ (h) | ~4-6 |

| Cₘₐₓ (ng/mL) | Dose-proportional increase |

| AUC (ng·h/mL) | Dose-proportional increase |

| t₁/₂ (h) | ~2-3 |

Table 2: Preclinical Efficacy of this compound in a Model of Renal Injury [8]

| Parameter | Vehicle Control | This compound (2.5 mg/kg) | % Change |

| Albuminuria | High | Significantly Reduced | ↓ |

| Glomerulosclerosis | Severe | Significantly Reduced | ↓ |

| Renal MCP-1 | Elevated | Significantly Reduced | ↓ |

| Renal Fibronectin | Elevated | Significantly Reduced | ↓ |

Conclusion

This compound is a promising therapeutic candidate with a well-defined dual mechanism of action that targets fundamental pathways in inflammation and fibrosis. Its discovery as a potent endogenous signaling molecule and the development of robust synthetic routes have enabled its progression into clinical trials. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on this compound and related compounds. Further research will continue to elucidate the full therapeutic potential of this novel molecule.

References

- 1. Nitro-Oleic Acid-Mediated Nitroalkylation Modulates the Antioxidant Function of Cytosolic Peroxiredoxin Tsa1 during Heat Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfrbm.org [sfrbm.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

The Biological Function of Endogenous 10-Nitrooleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous 10-Nitrooleic acid (10-NO₂-OA) is a nitrated fatty acid that has emerged as a critical signaling molecule in various physiological and pathophysiological processes. Formed through non-enzymatic reactions of nitric oxide-derived species with oleic acid, 10-NO₂-OA exerts potent anti-inflammatory, antioxidant, and cytoprotective effects.[1][2][3] Its pleiotropic actions are primarily mediated through the modulation of key signaling pathways, making it a molecule of significant interest for therapeutic development in cardiovascular, metabolic, and inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of 10-NO₂-OA, with a focus on its signaling mechanisms, quantitative effects, and the experimental protocols used for its study.

Core Signaling Pathways of 10-Nitrooleic Acid

10-NO₂-OA's biological activities are predominantly channeled through two major signaling cascades: the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. Additionally, it exerts significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

10-NO₂-OA is a potent endogenous agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][4] Upon binding to 10-NO₂-OA, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This activation leads to a cascade of anti-inflammatory and metabolic effects.[3][6]

Nrf2-Keap1 Pathway Activation

The Nrf2-Keap1 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. 10-NO₂-OA, being an electrophilic molecule, can directly interact with specific cysteine residues on Keap1.[7][8] This covalent modification, via a Michael addition reaction, induces a conformational change in Keap1, leading to the dissociation of Nrf2.[5][7] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]

Inhibition of NF-κB Signaling

The NF-κB pathway is a central mediator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines and adhesion molecules. 10-NO₂-OA can inhibit NF-κB activation through multiple mechanisms. It can directly modify the p65 subunit of NF-κB via nitroalkylation, which impairs its DNA binding activity.[10] Additionally, through its activation of PPARγ, 10-NO₂-OA can promote the interaction between PPARγ and NF-κB, leading to the sequestration of NF-κB and preventing its transcriptional activity.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of 10-NO₂-OA as reported in various preclinical studies.

Table 1: Anti-inflammatory Effects of 10-Nitrooleic Acid

| Parameter | Model System | Treatment | Result | Reference |

| TNF-α, IL-6, IL-1β production | LPS-stimulated RAW 264.7 macrophages | 1.0 µM 10-NO₂-OA for 24h | Significant decrease in cytokine production | [6] |

| Superoxide (B77818) production | LPS-stimulated bone marrow-derived macrophages | Dose-dependent inhibition | Significant reduction in superoxide release | [11] |

| Neutrophil infiltration | LPS-induced acute lung injury in mice | Intratracheal administration of 50 µg 10-NO₂-OA | Significant reduction in neutrophil count in BAL fluid | [3] |

| NF-κB p65 DNA binding activity | LPS-stimulated RAW 264.7 cells | 2.5 µM 10-NO₂-OA | Inhibition of NF-κB activation | [10] |

Table 2: Cardiovascular Effects of 10-Nitrooleic Acid

| Parameter | Model System | Treatment | Result | Reference |

| Right Ventricular Systolic Pressure (RVSP) | Hypoxia-induced pulmonary hypertension in mice | Subcutaneous infusion of 10-NO₂-OA | Significant reduction in RVSP from 41.2 ± 1.8 mmHg to 30.4 ± 2.5 mmHg | [2][12] |

| Myocardial Infarct Size | Murine model of cardiac ischemia/reperfusion | 20 nmol/g body weight 10-NO₂-OA | 46% reduction in infarct size | [13][14] |

| Systemic Blood Pressure | Angiotensin II-induced hypertension in mice | Systemic administration of 10-NO₂-OA | Sustained reduction in blood pressure | [15][16] |

| Right Ventricular Hypertrophy | Hypoxia-induced pulmonary hypertension in mice | Subcutaneous infusion of 10-NO₂-OA | Significant attenuation of right ventricular hypertrophy | [2][12] |

Table 3: Cellular Signaling Effects of 10-Nitrooleic Acid

| Parameter | Model System | Treatment | Result | Reference |

| PPARγ-dependent transcription | Reporter gene assay | 3 µM 10-NO₂-OA | ~2.2 to 7.5-fold induction | [1][17] |

| Nrf2 nuclear translocation | Mouse Embryonic Fibroblasts | 5 and 10 µg/ml 10-NO₂-OA | Increased nuclear Nrf2 protein levels | [18] |

| ARE-luciferase reporter activity | MCF7 cells | 10 µM 10-NO₂-OA | Significant induction of ARE-dependent transcription | [5] |

| HO-1 mRNA expression | Human umbilical vein endothelial cells (HUVECs) | 3 µM 10-NO₂-OA for 8h | Significant Nrf2-dependent induction | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of 10-NO₂-OA.

Synthesis of 10-Nitrooleic Acid

A common method for the synthesis of a regioisomeric mixture of 9- and 10-nitrooleic acid involves the reaction of oleic acid with a nitrating agent. A regio- and stereoselective synthesis can be achieved through a multi-step process often involving a Henry reaction followed by β-elimination.

Materials:

-

Oleic acid

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

tert-Butyl nitrite (B80452) (TBNO)

-

Acetonitrile (B52724) (MeCN)

-

Hexane, Diethyl ether (Et₂O), Acetic acid (AcOH) for chromatography

-

Methanol (MeOH), Water, Trifluoroacetic acid (TFA) for HPLC

Procedure:

-

A mixture of (Z)-oleic acid, TEMPO, and TBNO in acetonitrile is stirred in a preheated oil bath at 60 °C under a reflux condenser for several days.

-

Volatiles are removed under reduced pressure.

-

The residue is treated with a hexane/Et₂O mixture, filtered, and evaporated onto silica (B1680970) gel.

-

Purification is performed by column chromatography using a hexane/Et₂O/AcOH gradient.

-

Further purification is achieved by preparative HPLC using a C18 column and a MeCN/water with TFA gradient.

-

The fractions containing the 9/10-NO₂-OA isomers are combined, and the solvent is evaporated. The product is extracted with an organic solvent, dried, and the solvent is removed to yield the final product.

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of 10-NO₂-OA to activate PPARγ-dependent gene transcription.

Materials:

-

HEK293 cells stably expressing a PPARγ-responsive firefly luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

10-NO₂-OA stock solution (in DMSO)

-

Rosiglitazone (positive control)

-

Luciferase Assay Reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of 10-NO₂-OA and the positive control (Rosiglitazone) in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the treatment media and add 100 µL of prepared Luciferase Detection Reagent to each well.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Nrf2 Nuclear Translocation Assay (Western Blot)

This assay determines the effect of 10-NO₂-OA on the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Cell line of interest (e.g., Mouse Embryonic Fibroblasts)

-

Complete culture medium

-

10-NO₂-OA stock solution

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels, PVDF membrane

-

Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Seed cells in a culture dish and grow to 70-80% confluency.

-

Treat the cells with various concentrations of 10-NO₂-OA for the desired time (e.g., 6-12 hours).

-

Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) from the nuclear extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Re-probe the membrane with an anti-Lamin B antibody as a loading control for the nuclear fraction.

-

Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus.

NF-κB p65 DNA Binding Activity Assay (ELISA-based)

This assay measures the effect of 10-NO₂-OA on the DNA binding activity of the NF-κB p65 subunit.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

NF-κB stimulant (e.g., LPS)

-

10-NO₂-OA stock solution

-

Nuclear Extraction Kit

-

NF-κB p65 Transcription Factor Assay Kit (ELISA-based)

-

Microplate reader

Procedure:

-

Seed cells and pre-treat with 10-NO₂-OA for 1-2 hours.

-

Stimulate the cells with an NF-κB agonist (e.g., 100 ng/mL LPS) for 30-60 minutes.

-

Harvest the cells and prepare nuclear extracts using a commercial kit.

-

Perform the ELISA-based assay according to the manufacturer's protocol. Briefly:

-

Add nuclear extracts to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site.

-

Incubate to allow active NF-κB p65 to bind to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for the NF-κB p65 subunit.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and stop solution.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is proportional to the amount of active NF-κB p65 in the sample.

In Vivo Model of Hypoxia-Induced Pulmonary Hypertension in Mice

This model is used to evaluate the therapeutic effects of 10-NO₂-OA on pulmonary hypertension.[1][5][6][10][19]

Materials:

-

Male C57BL/6J mice

-

Hypoxia chamber (10% O₂)

-

Osmotic minipumps

-

10-NO₂-OA solution for infusion

-

Anesthetics

-

Catheter for measuring right ventricular systolic pressure (RVSP)

Procedure:

-

House mice in a normobaric hypoxia chamber with 10% oxygen for a period of 3 to 4 weeks. Control mice are kept in normoxic conditions (21% oxygen).

-

For the treatment group, subcutaneously implant osmotic minipumps filled with 10-NO₂-OA to deliver a continuous infusion.

-

After the experimental period, anesthetize the mice.

-

Measure the right ventricular systolic pressure (RVSP) by inserting a catheter into the right ventricle.

-

After pressure measurements, euthanize the mice and harvest the heart and lungs for further analysis (e.g., Fulton's index for right ventricular hypertrophy, histological analysis of vascular remodeling).

Measurement of Myocardial Infarct Size (TTC Staining)

This method is used to quantify the extent of myocardial damage in models of ischemia-reperfusion injury.[8][12][17][20][21]

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (1% in phosphate (B84403) buffer)

-

10% formalin

-

Surgical instruments for heart extraction

-

Heart slicer or razor blades

Procedure:

-

Following the ischemia-reperfusion protocol, euthanize the mouse and excise the heart.

-

Cannulate the aorta and perfuse the heart with saline to wash out the blood.

-

Freeze the heart at -20°C for about 1-2 hours to facilitate slicing.

-

Cut the frozen heart into uniform transverse slices (e.g., 1 mm thick).

-

Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable myocardium, containing active dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.

-

Fix the stained slices in 10% formalin to enhance the contrast.

-

Image the slices and use image analysis software to quantify the area of infarction (pale area) and the total area of the left ventricle for each slice.

-

Calculate the infarct size as a percentage of the total left ventricular area.

Quantification of Cytokine Levels (ELISA)

This assay is used to measure the concentration of specific cytokines in biological samples (e.g., cell culture supernatants, plasma).[7][9][13][14][22]

Materials:

-

Sample (e.g., cell culture supernatant)

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

96-well ELISA plate

-

Wash buffer

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards of known cytokine concentrations and the samples to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add the TMB substrate. A blue color will develop.

-

Stop the reaction with the stop solution, which will turn the color to yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Conclusion

Endogenous 10-Nitrooleic acid is a multifaceted signaling molecule with significant therapeutic potential. Its ability to activate the PPARγ and Nrf2-Keap1 pathways while simultaneously inhibiting NF-κB signaling underscores its potent anti-inflammatory, antioxidant, and cytoprotective properties. The quantitative data from numerous preclinical studies provide strong evidence for its efficacy in models of cardiovascular and inflammatory diseases. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the biological functions of 10-NO₂-OA and explore its development as a novel therapeutic agent. As research in this field continues, a deeper understanding of the intricate mechanisms of 10-NO₂-OA action will undoubtedly pave the way for innovative treatments for a range of human diseases.

References

- 1. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the DNA-binding activity of NF-κB p65 [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]

- 5. Video: Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 9. biocompare.com [biocompare.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. biomatik.com [biomatik.com]

- 14. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. researchgate.net [researchgate.net]

- 17. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]

- 20. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 21. biorxiv.org [biorxiv.org]

- 22. Cytokine Elisa [bdbiosciences.com]

Cxa-10 and the Nrf2 Activation Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cxa-10, a novel nitro-fatty acid, has emerged as a promising therapeutic candidate due to its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation offers a therapeutic strategy for a wide range of diseases characterized by oxidative stress and inflammation. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated Nrf2 activation, detailed experimental protocols for its investigation, and a summary of available data.

Introduction to this compound and the Nrf2 Pathway

This compound, chemically known as 10-nitro-9(E)-octadec-9-enoic acid, is an electrophilic nitro-fatty acid that acts as a signaling molecule.[1] It is an isomer of oleic acid nitrated at the 10th carbon position. The therapeutic potential of this compound lies in its ability to modulate key cellular pathways, most notably the Keap1-Nrf2 pathway.

The Nrf2 pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to activators like this compound, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[3] This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]

Mechanism of this compound-Mediated Nrf2 Activation

This compound, as an electrophilic molecule, activates the Nrf2 pathway through the canonical mechanism involving the modification of Keap1. The nitro group in this compound's structure makes it reactive towards nucleophilic cysteine residues present in Keap1.

Signaling Pathway of this compound-Mediated Nrf2 Activation:

Quantitative Data on this compound and Nrf2 Activation

Table 1: Summary of Preclinical and Clinical Observations of this compound

| Parameter | Model/System | Dose/Concentration | Observed Effect | Reference |

| Biomarker Modulation | Obese Human Subjects | 150 mg/day (oral) | Consistent decrease from baseline in biomarkers of inflammation and metabolic dysfunction (leptin, triglycerides, cholesterol, MCP-1, IL-6). | [6][7] |

| Renal Biomarkers | Mouse Model of CKD | 2.5 mg/kg (oral) | Significant reduction in albuminuria, nephrinuria, and renal biomarkers of inflammation (MCP-1) and fibrosis (collagen, fibronectin, PAI-1). | [8] |

| Target Gene Upregulation | Human Subjects with CKD | Single i.v. doses | Induction of Nrf2-dependent gene expression in blood and kidneys. | [6] |

Experimental Protocols

Investigating the interaction between this compound and the Nrf2 pathway requires a combination of molecular and cellular biology techniques. The following are detailed protocols for key experiments.

Luciferase Reporter Assay for Nrf2 Activation

This assay quantifies the ability of this compound to activate the transcriptional activity of Nrf2.

Materials:

-

HEK293T or other suitable cells

-

ARE-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated control cells.

Western Blot for Nrf2 Nuclear Translocation and Target Gene Expression

This technique is used to assess the levels of Nrf2 in the nucleus and the expression of Nrf2 target proteins like HO-1 and NQO1.

Materials:

-

Cell culture plates

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH, anti-HO-1, anti-NQO1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations and time points.

-

Fractionation: Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Lamin B1 as a nuclear marker and anti-GAPDH as a cytoplasmic marker.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of Nrf2, HO-1, and NQO1 to the respective loading controls.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to ARE

This assay determines whether this compound treatment leads to the binding of Nrf2 to the ARE sequences in the promoter regions of its target genes.

Materials:

-

Cell culture plates

-

This compound

-

Glycine

-

ChIP assay kit

-

Anti-Nrf2 antibody

-

IgG control antibody

-

Primers for ARE regions of target genes (e.g., HO-1, NQO1)

-

qPCR master mix and instrument

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads.

-

Incubate the chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the ARE regions of Nrf2 target genes to quantify the amount of immunoprecipitated DNA.

-

Data Analysis: Calculate the enrichment of Nrf2 binding to the ARE regions in this compound-treated cells compared to control cells, normalized to the input DNA and IgG control.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of this compound on the Nrf2 pathway.

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway with demonstrated therapeutic potential in preclinical and early-phase clinical studies. Its mechanism of action involves the electrophilic modification of Keap1, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of a suite of cytoprotective genes. For researchers and drug development professionals, a thorough understanding of this pathway and the application of robust experimental protocols are crucial for further elucidating the therapeutic efficacy of this compound and similar Nrf2-activating compounds. While specific quantitative data on this compound's direct Nrf2 activation is limited in publicly available literature, the provided methodologies offer a comprehensive framework for its investigation. Future studies focusing on detailed dose-response analyses and the identification of specific Keap1 cysteine residues targeted by this compound will further enhance our understanding of this promising therapeutic agent.

References

- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Antioxidant Effects of Coenzyme Q10 against Hyperglycemia-Mediated Oxidative Stress by Focusing on Nrf2/Keap1/HO-1 Signaling Pathway in the Liver of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Nitrated Fatty Acid, Is Renoprotective in Deoxycorticosterone Acetate-Salt Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CXA-10 in NF-κB Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CXA-10, also known as 10-nitro-oleic acid (OA-NO2), is an endogenous, electrophilic nitro-fatty acid that has demonstrated significant anti-inflammatory properties. A primary mechanism underlying its therapeutic potential is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its inhibitory effects on NF-κB, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and workflows.

Introduction to NF-κB Signaling and its Role in Inflammation

The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a wide array of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In its inactive state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.

Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α), the canonical NF-κB pathway is activated. This leads to the recruitment of adaptor proteins to the receptor complex, which in turn activates the IκB kinase (IKK) complex. The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκBα at specific serine residues. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing the p65/p50 heterodimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby inducing the transcription of a plethora of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases, making it a critical target for therapeutic intervention.

Mechanism of Action of this compound in NF-κB Inhibition

This compound, as an electrophilic nitro-fatty acid, employs a multi-faceted approach to inhibit the NF-κB signaling cascade. Its primary mechanisms of action involve direct covalent modification of key signaling proteins within the pathway.

Direct Alkylation and Inhibition of the IκB Kinase (IKK) Complex

Preclinical evidence suggests that nitro-fatty acids, including this compound, can directly target and inhibit the activity of the IKK complex. The electrophilic nitroalkene moiety of this compound can form a covalent adduct with critical cysteine residues within the IKKβ subunit through a Michael addition reaction. This alkylation of IKKβ can impede its kinase activity, thereby preventing the phosphorylation of IκBα. By inhibiting IKKβ, this compound effectively blocks the degradation of IκBα, leading to the continued sequestration of NF-κB in the cytoplasm and preventing its nuclear translocation and subsequent transcriptional activity.[1]

Covalent Modification and Inhibition of the p65 Subunit of NF-κB

In addition to its effects on the upstream IKK complex, this compound can also directly interact with the p65 subunit of NF-κB. Studies have shown that electrophilic fatty acids can covalently modify, or "nitroalkylate," specific cysteine residues within the DNA-binding domain of p65.[1] This modification alters the conformation of the p65 protein, which can impair its ability to bind to κB DNA sequences. Furthermore, this nitroalkylation has been shown to promote the proteasomal degradation of RelA (p65).[1] By directly targeting the p65 subunit, this compound provides a secondary mechanism to suppress NF-κB-mediated gene transcription, even if some NF-κB were to translocate to the nucleus.

Signaling Pathway Diagram

Quantitative Data on the Effects of this compound on NF-κB Signaling and Inflammation

Preclinical In Vitro Data

| Parameter | Cell Line/System | Treatment | Observation | Reference |

| IKKβ Phosphorylation | Triple-Negative Breast Cancer (TNBC) cells | TNF-α stimulation with and without nitro-oleic acid (NO2-OA) | NO2-OA diminished TNF-α-induced IKKβ phosphorylation. | [1] |

| IκBα Degradation | Triple-Negative Breast Cancer (TNBC) cells | TNF-α stimulation with and without NO2-OA | NO2-OA inhibited the degradation of IκBα following TNF-α stimulation. | [1] |

| IκBα Phosphorylation | Triple-Negative Breast Cancer (TNBC) cells | TNF-α stimulation with NO2-OA and a proteasome inhibitor (MG-132) | Decreased IκBα phosphorylation was observed in cells pretreated with NO2-OA. | [1] |

| NF-κB-regulated Gene Expression | MDA-MB-468 cells | 5 µM NO2-OA for 24 hours | Decreased expression of NF-κB target genes involved in metastasis. | [1] |

| M1 Macrophage Polarization | LPS-induced macrophages | Nitro-oleic acid (OA-NO2) | Significantly reduced the polarization of macrophages into the pro-inflammatory M1 phenotype. | [2] |

Clinical Trial Data

A clinical trial (this compound-202) in healthy and obese subjects provided evidence of the anti-inflammatory effects of oral this compound.[3]

| Biomarker | Dosage | Time Point | Observation | Reference |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 150 mg | Day 14 | Significant decrease from baseline (P < 0.05) in the change from baseline LS mean difference from placebo. | [3] |

| Interleukin-6 (IL-6) | 150 mg | - | Consistent decrease from baseline observed. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid (containing tandem NF-κB response elements upstream of the firefly luciferase gene)

-

Renilla luciferase control plasmid (for normalization of transfection efficiency)

-

Transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM I medium

-

Recombinant human TNF-α

-

This compound (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: One day prior to transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a transfection complex containing the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in Opti-MEM I medium with a suitable transfection reagent, according to the manufacturer's instructions.

-

Add the transfection complex to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 µM to 50 µM. Include a DMSO vehicle control.

-

After 24 hours of transfection, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

-

Cell Stimulation:

-

Prepare a working solution of TNF-α in culture medium.

-

Add TNF-α to each well to achieve a final concentration of 10-20 ng/mL (the optimal concentration should be determined empirically). For unstimulated control wells, add culture medium without TNF-α.

-

Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to obtain the normalized luciferase activity.

-

Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

Western Blot for Phosphorylated IκBα and p65

This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway.

Objective: To assess the effect of this compound on TNF-α-induced phosphorylation of IκBα and p65.

Materials:

-

RAW 264.7 macrophages or other suitable cell line

-

This compound

-

Recombinant human TNF-α

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with TNF-α (10-20 ng/mL) for a short duration (e.g., 15-30 minutes) to induce phosphorylation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with antibodies for total IκBα, total p65, and β-actin to ensure equal loading and to determine the ratio of phosphorylated to total protein.

-

Immunoprecipitation of the IKK Complex

This method is used to isolate the IKK complex to study direct interactions with this compound.

Objective: To determine if this compound directly binds to the IKK complex.

Materials:

-

Cell lysate from cells treated with biotinylated this compound or control

-

Antibody against a component of the IKK complex (e.g., anti-IKKβ)

-

Protein A/G agarose (B213101) beads or magnetic beads

-

Immunoprecipitation (IP) buffer

-

Wash buffer

-

Elution buffer

-

Streptavidin-HRP conjugate

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol from cells treated with biotinylated this compound.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-IKKβ antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binding proteins.

-

-

Elution and Detection:

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP to detect the presence of biotinylated this compound bound to the IKK complex.

-

Conclusion

This compound is a promising therapeutic agent that effectively inhibits the pro-inflammatory NF-κB signaling pathway through a multi-pronged mechanism. By directly targeting key components of the pathway, including the IKK complex and the p65 subunit, this compound can potently suppress the transcription of inflammatory genes. The preclinical and clinical data, although still emerging, support the continued investigation of this compound for the treatment of a range of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate molecular interactions between this compound and the NF-κB signaling cascade, and to quantify its therapeutic efficacy. As our understanding of the precise molecular targets and the full spectrum of its anti-inflammatory effects grows, this compound holds the potential to become a valuable tool in the armamentarium against chronic inflammatory conditions.

References

- 1. Nitro-fatty acid inhibition of triple-negative breast cancer cell viability, migration, invasion, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro-oleic acid alleviates inflammation and fibrosis by regulating macrophage polarization and fibroblast activation to improve cardiac function in MI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

CXA-10: A Novel Endogenous Signaling Modulator for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CXA-10, chemically known as 10-nitrooleic acid (10-NO₂-OA), is an investigational therapeutic agent with significant potential in the treatment of a spectrum of inflammatory and fibrotic diseases. As an endogenous nitro-fatty acid, this compound is a signaling molecule that modulates key pathways in cellular stress and inflammation. Preclinical and clinical studies have demonstrated its ability to mitigate inflammation, reduce oxidative stress, and inhibit fibrosis, positioning it as a promising candidate for conditions with high unmet medical needs, such as chronic kidney disease, pulmonary arterial hypertension, and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and mechanistic pathways associated with this compound.

Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways

This compound exerts its therapeutic effects primarily through the modulation of two central signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] This dual action allows this compound to both enhance the body's endogenous antioxidant and cytoprotective responses while simultaneously suppressing pro-inflammatory gene expression.

Activation of the Nrf2 Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] this compound, being an electrophilic molecule, covalently modifies specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes fortifies cellular defenses against oxidative stress and inflammation.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB signaling through multiple mechanisms, including the direct alkylation of the p65 subunit of NF-κB, which prevents its binding to DNA, and by inhibiting the phosphorylation of IκB kinase (IKK), a critical upstream kinase in the NF-κB cascade.[4]

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of this compound is supported by a growing body of quantitative data from both preclinical models of inflammation and human clinical trials.

Preclinical Efficacy Data

| Model | Key Findings | Reference |

| Murine Model of Pulmonary Hypertension | Subcutaneous infusion of 10-nitrooleic acid significantly reduced right ventricular systolic pressure and superoxide (B77818) production in pulmonary artery smooth muscle cells. | [5] |

| LPS-Induced Acute Lung Injury in Mice | Intratracheal administration of 10-nitrooleic acid (50 µg) reduced plasma levels of TNF-α, IL-6, KC, and MIP-2, and decreased hydrogen peroxide production in the lungs.[6] | [6] |

| Angiotensin II-Induced Myocardial Fibrosis | 10-nitrooleic acid treatment attenuated the expression of α-smooth muscle actin and reduced the infiltration of "M1-" and "M2-like" macrophages into the myocardial tissue.[7] | [7] |

| Murine Macrophages | Physiologically relevant concentrations of 10-nitrooleic acid downregulated the production of TNF-α, IL-6, IL-1β, and TGF-β in LPS-stimulated macrophages.[7] | [7] |

Clinical Pharmacodynamics and Safety Data

| Study Phase | Population | Dose | Key Pharmacodynamic Findings | Key Safety Findings | Reference |

| Phase I | Healthy and Obese Subjects | Single and multiple ascending doses | Dose-proportional increases in plasma exposure.[8][9] | Generally safe and well-tolerated.[8][9] | [8][9] |

| Phase I | Obese Subjects | 150 mg | Consistent decrease from baseline in biomarkers of inflammation (MCP-1, IL-6) and metabolic dysfunction (leptin, triglycerides, cholesterol).[8][9] | Dose-related adverse events, most frequently diarrhea, abdominal pain, and nausea (>10% of subjects).[8][9] | [8][9] |

| Phase II | Obese Adult Asthmatics | N/A (Recruiting) | To evaluate the reduction of bronchial hyperresponsiveness. | To assess safety in this population. | [10] |

| Phase II | Pulmonary Arterial Hypertension | 75 mg and 150 mg once-daily | To evaluate changes in pulmonary vascular resistance and right ventricle function. | To assess safety and tolerability. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments involving this compound.

Animal Model of Pulmonary Hypertension

-

Animals: Male C57BL/6J mice (8–10 weeks of age).

-

Induction of PAH: Mice are housed under hypoxic conditions (10% oxygen saturation) for 28 days.

-

Treatment: this compound (1.04 nmol/g/h) is administered via subcutaneously implanted osmotic minipumps for 2 or 4 weeks.

-

Outcome Measures: Right ventricular systolic pressure is determined, and right ventricular and lung tissues are collected for analysis.

-

Cellular Assays: Pulmonary artery smooth muscle cells (PASMCs) and macrophages are cultured to investigate the in vitro effects of this compound on cell proliferation and superoxide production.[5]

LPS-Induced Acute Lung Injury Model

-

Animals: Mice are anesthetized, and a tracheotomy is performed.

-

Induction of ALI: Acute lung injury is induced by intratracheal injection of 50 µg of lipopolysaccharide (LPS).

-

Treatment: 30 minutes after LPS administration, mice receive an intratracheal injection of 50 µg of this compound or vehicle.

-